molecular formula C16H16N4O3S B2427469 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2319850-95-6

3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2427469
CAS No.: 2319850-95-6
M. Wt: 344.39
InChI Key: QUFKKFXKUMQUCY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In a similar vein, benzimidazolones can be synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Hypoglycemic Activity

Research has demonstrated the potential of thiazolidine-2,4-dione derivatives in managing diabetes through hypoglycemic activity. A study by Oguchi et al. (2000) focused on the design, synthesis, and evaluation of imidazopyridine thiazolidine-2,4-diones, revealing their effectiveness in insulin-induced adipocyte differentiation and hypoglycemic activity in vivo. This line of research suggests the compound's utility in developing novel treatments for diabetes (Oguchi et al., 2000).

Anticancer Activity

Thiazolidine-2,4-dione derivatives have also been explored for their anticancer properties. A study highlighted the synthesis and evaluation of thiazacridine agents, with certain compounds demonstrating significant cytotoxicity against cancer cells without affecting normal cells, suggesting a promising avenue for cancer therapy research (Chagas et al., 2017).

Antimicrobial Activity

The synthesis and evaluation of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones have shown good antimicrobial activity, particularly against gram-positive bacteria. This research indicates the compound's potential in developing new antimicrobial agents, contributing to the battle against resistant microbial strains (Prakash et al., 2011).

Chemical Synthesis and Characterization

Thiazolidine-2,4-dione derivatives have been synthesized and characterized for various biological activities. The solvent-free synthesis approach has improved yields and reduced manufacturing costs, which is significant for the economical production of potential therapeutic agents (Somayajulu et al., 2021).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of new drugs .

Properties

IUPAC Name

3-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-14-8-24-16(23)20(14)11-3-5-19(6-4-11)15(22)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,9,11H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFKKFXKUMQUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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